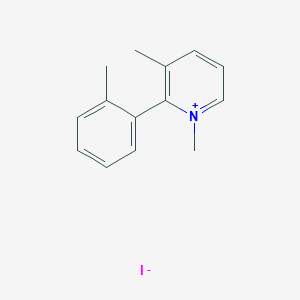

1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C14H16IN It is a quaternary ammonium salt that features a pyridinium core substituted with methyl groups and a methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide typically involves the quaternization of 2-(2-methylphenyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:

2-(2-methylphenyl)pyridine+methyl iodide→1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridinium salts.

Oxidation: Formation of pyridinium N-oxides.

Reduction: Formation of the corresponding amine derivatives.

Aplicaciones Científicas De Investigación

1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a pharmacological agent.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethylimidazolium iodide: Another quaternary ammonium salt with similar properties but a different core structure.

2-Methylpyridinium iodide: Lacks the additional methyl groups present in 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide.

N-Methylpyridinium iodide: Contains only one methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both methyl and methylphenyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and reactivity. The presence of the iodide ion allows for various chemical reactions, including nucleophilic substitutions and redox reactions, which can influence its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Pharmacological Applications

The compound is also being explored for its potential use in drug delivery systems. Its structure allows it to interact with cellular membranes effectively, potentially enhancing the delivery of therapeutic agents to target cells. This property is particularly valuable in the development of targeted therapies for diseases such as cancer .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : Its quaternary ammonium group enables it to bind to negatively charged sites on proteins and other biomolecules, influencing their activity.

Case Studies

Several studies have documented the biological efficacy of this compound:

- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.

- Drug Delivery Systems : In vitro studies showed that formulations containing this compound enhanced the cellular uptake of chemotherapeutic agents in cancer cell lines. This suggests a promising role in improving the efficacy of existing treatments .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | Quaternary ammonium salt |

| Solubility | Highly soluble in polar solvents |

| MIC against S. aureus | < 10 µg/mL |

| MIC against C. albicans | < 20 µg/mL |

| Potential Applications | Antimicrobial agent, drug delivery system |

Propiedades

IUPAC Name |

1,3-dimethyl-2-(2-methylphenyl)pyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N.HI/c1-11-7-4-5-9-13(11)14-12(2)8-6-10-15(14)3;/h4-10H,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNVHFHTSHENH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)C)C2=CC=CC=C2C.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.